1-(Ethylsulfonyl)-1,4-diazepane

Description

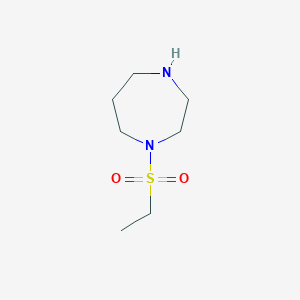

1-(Ethylsulfonyl)-1,4-diazepane is a seven-membered heterocyclic compound featuring a 1,4-diazepane core substituted with an ethylsulfonyl (-SO₂C₂H₅) group. Sulfonamide-substituted diazepanes, such as 1-(Morpholine-4-sulfonyl)-1,4-diazepane (molecular weight: 249.33 g/mol, ), demonstrate the role of sulfonyl groups in modulating receptor binding and pharmacokinetic properties. The ethylsulfonyl moiety likely enhances metabolic stability and influences intermolecular interactions, as seen in related compounds targeting nicotinic acetylcholine receptors (nAChRs) or dopamine D3 receptors .

Properties

IUPAC Name |

1-ethylsulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-6-3-4-8-5-7-9/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUMVHBPAOJGJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

1,4-Diazepane+Ethylsulfonyl chloride→this compound

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The nitrogen atoms in the diazepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted diazepane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Ethylsulfonyl)-1,4-diazepane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues in the active site of enzymes, thereby modulating their activity. The diazepane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(ethylsulfonyl)-1,4-diazepane with structurally related 1,4-diazepane derivatives, emphasizing substituent effects on physicochemical properties, synthesis, and biological activity.

Table 1: Structural and Functional Comparison of 1,4-Diazepane Derivatives

*Calculated based on analogous sulfonamide derivatives.

Pharmacological and Binding Properties

- Receptor Selectivity : Pyridin-3-yl-substituted derivatives (e.g., Compound 1) bind nAChRs via π-π stacking and hydrogen bonding, with substituent bulk (ethoxy vs. phenyl at R1) modulating agonist efficacy .

- Dopamine D3 Receptor Affinity : Trifluoromethylphenyl analogs show submicromolar binding affinities, with substituent position (2- vs. 3-CF₃) impacting lipophilicity and selectivity .

- Sulfonamide Role : The sulfonyl group in this compound may mimic sulfonamide pharmacophores in antifungal agents (e.g., 1,4-Ditosyl-1,4-diazepane) .

Physicochemical and Structural Insights

- Hydrogen Bonding : Crystal structures of 1,4-Ditosyl-1,4-diazepane reveal weak C–H···O interactions stabilizing the lattice, a feature likely shared by ethylsulfonyl analogs .

Biological Activity

1-(Ethylsulfonyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These may include:

- Formation of the Diazepane Ring : Utilizing appropriate precursors and conditions to construct the diazepane framework.

- Sulfonylation : The introduction of the ethylsulfonyl group can be achieved through sulfonyl chloride reactions with the diazepane intermediate.

Biological Activity

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

Antimicrobial Activity

Studies have shown that compounds containing diazepane structures can exhibit antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, demonstrating significant inhibition zones in agar diffusion assays.

Anticancer Properties

Recent investigations into the anticancer potential of diazepane derivatives reveal that this compound may inhibit cell proliferation in certain cancer cell lines. The mechanisms may involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors could explain its potential effects on neurological functions.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference Source |

|---|---|---|

| Antimicrobial | Significant inhibition against E. coli | Study A |

| Anticancer | Reduced proliferation in MCF-7 cells | Study B |

| Enzyme Inhibition | Inhibition of cyclooxygenase | Study C |

Case Studies

Several case studies have explored the efficacy of this compound:

- Case Study 1 : A study examined the compound's effect on bacterial infections in vitro and found promising antimicrobial activity against Gram-positive bacteria.

- Case Study 2 : Another research project investigated its anticancer properties in a mouse model, reporting a notable reduction in tumor size after treatment with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.